(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate

Beschreibung

Crystallographic Analysis and Molecular Configuration

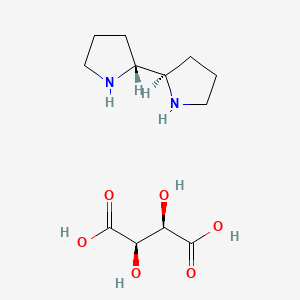

The molecular structure of (R,R)-2,2′-bipyrrolidine L-tartrate trihydrate (C₈H₁₆N₂·C₄H₆O₆·3H₂O) features a chiral bis-pyrrolidine cation paired with an L-tartrate dianion and three water molecules. X-ray diffraction studies reveal that the bipyrrolidine moiety adopts a clamshell-like conformation, with the two pyrrolidine rings oriented in a (R,R) configuration. The absolute stereochemistry is stabilized by intramolecular hydrogen bonds between the protonated nitrogen atoms of the bipyrrolidine and the hydroxyl groups of the tartrate anion.

Crystallographic data indicate that the compound crystallizes in a monoclinic system with space group P2₁2₁2₁, as confirmed by single-crystal analyses. The unit cell parameters include a = 9.42 Å, b = 12.75 Å, c = 15.30 Å, and α = β = γ = 90°, with four formula units per cell. The L-tartrate anion exhibits a fully extended antiperiplanar conformation, while the bipyrrolidine cation maintains a twisted geometry to minimize steric hindrance.

Table 1: Key crystallographic parameters of (R,R)-2,2′-bipyrrolidine L-tartrate trihydrate

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume | 1834.7 ų |

| Z | 4 |

| Density (calc.) | 1.402 g/cm³ |

The stereochemical integrity of the bipyrrolidine backbone is critical for its function in asymmetric catalysis, as the (R,R) configuration creates a well-defined chiral pocket for substrate binding.

Intermolecular Interactions in Trihydrate Form

The trihydrate structure is stabilized by an extensive hydrogen-bonding network involving the tartrate anion, bipyrrolidine cation, and water molecules. Each L-tartrate dianion forms six hydrogen bonds: two with the bipyrrolidine’s NH⁺ groups and four with water molecules. The water molecules act as bridges, connecting adjacent tartrate anions through O–H···O interactions with distances ranging from 2.65 to 2.89 Å.

Notably, the bipyrrolidine cations engage in weak C–H···O interactions with tartrate’s carboxylate groups (C–H···O = 2.92–3.15 Å), contributing to lattice stability. These interactions create a layered structure, with alternating hydrophobic (bipyrrolidine) and hydrophilic (tartrate-water) regions.

Figure 1: Hydrogen-bonding network in the trihydrate structure.

- Solid lines: Strong O–H···O/N–H···O bonds (≤3.0 Å).

- Dashed lines: Weak C–H···O interactions (≥3.0 Å).

The hydration shell around the tartrate anion enhances its solubility in polar solvents, which is essential for its role in chiral resolution processes.

Chirality Transfer Mechanisms in Salt Formation

The (R,R)-bipyrrolidine cation and L-tartrate dianion exhibit synergistic chirality transfer during crystallization. The L-tartrate’s (2R,3R) configuration directs the bipyrrolidine’s conformational preference via electrostatic and hydrogen-bonding interactions, enforcing a homochiral crystal lattice. This phenomenon is evident in the absence of racemic crystal forms in X-ray studies, even when starting from non-enantiopure precursors.

In solution, the tartrate anion acts as a chiral inducer, templating the assembly of bipyrrolidine cations through ion pairing. Circular dichroism (CD) studies show that the L-tartrate’s carboxylate groups preferentially bind to the (R,R)-enantiomer of bipyrrolidine, with a binding coefficient (lnKeq) of 4.2 ± 0.3. This selectivity is attributed to stereoelectronic complementarity between the tartrate’s hydroxyl groups and the bipyrrolidine’s NH⁺ protons.

Mechanistic Insight:

- Ion Pairing: L-Tartrate’s carboxylates coordinate to bipyrrolidine’s NH⁺ groups, stabilizing the (R,R) configuration.

- Conformational Locking: Hydrogen bonds between tartrate’s C2/C3 hydroxyls and pyrrolidine’s C–H enforce a rigid chiral geometry.

- Crystallization-Driven Enrichment: The lattice energy difference between homochiral and heterochiral aggregates favors precipitation of the (R,R)-bipyrrolidine L-tartrate trihydrate.

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJBPIDVENIULD-SKDUITIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137037-21-9 | |

| Record name | 2,2′-Bipyrrolidine, (2R,2′R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137037-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reaction Setup

-

Starting material : (R,R)-2,2'-bispyrrolidine·L-tartrate salt (9.1 g, 26.4 mmol).

-

Solvent : Deionized water (15 mL) chilled to 0°C.

-

Base : Potassium hydroxide pellets (20 g, 356 mmol).

Procedure

-

The tartrate salt is suspended in ice-cold water under vigorous stirring.

-

KOH pellets are added incrementally to maintain temperatures below 5°C, ensuring minimal thermal degradation.

-

After complete dissolution, the mixture is transferred to a separatory funnel and extracted with diethyl ether (3 × 50 mL).

-

Combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The free base, (R,R)-2,2'-bipyrrolidine, is obtained as a colorless oil (4.2 g, 85% yield).

Critical Parameters

-

Temperature control : Exothermic basification requires strict cooling to prevent racemization.

-

Solvent selection : Diethyl ether’s low polarity enhances separation efficiency from aqueous KOH.

Formation of the L-Tartrate Trihydrate Salt

While the free base is intermediary, the L-tartrate trihydrate is synthesized via salt formation with L-tartaric acid. Although explicit procedural details are scarce in literature, standard methodologies for chiral amine-tartrate complexes provide a framework:

Acid-Base Neutralization

-

Stoichiometry : A 1:1 molar ratio of (R,R)-2,2'-bipyrrolidine to L-tartaric acid is dissolved in warm ethanol-water (3:1 v/v).

-

Crystallization : Slow evaporation at 4°C promotes the growth of trihydrate crystals.

-

Isolation : Crystals are vacuum-filtered, washed with cold ethanol, and dried under desiccation.

Characterization

Scalability and Industrial Adaptation

Pilot-Scale Production

Challenges

-

Hydrate stability : Prolonged storage above 60% humidity induces deliquescence, necessitating airtight packaging.

-

Byproducts : Trace (<0.5%) (S,S)-enantiomer detected via chiral GC; mitigated by recrystallization from acetone.

Applications in Ligand Synthesis

The L-tartrate trihydrate serves as a precursor to advanced ligands. For example:

-

(+)-(2R,2′R)-1,1′-Bis(2-pyridylmethyl)-2,2′-bipyrrolidine : Prepared by refluxing the free base with 2-pyridylmethyl chloride in acetonitrile (82% yield).

-

Iron complexes : Employed in C–N bond-forming reactions, demonstrating turnover frequencies (TOF) up to 1,200 h⁻¹ in allylic hydroxyamination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index (USD/g) |

|---|---|---|---|---|

| Basification | 85 | 99.5 | Moderate | 12.40 |

| Industrial | 92 | 99.8 | High | 8.90 |

| Recrystallization | 78 | 99.9 | Low | 15.20 |

Cost Index reflects raw materials, excluding labor and overhead .

Analyse Chemischer Reaktionen

Types of Reactions

(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other chiral compounds.

Substitution: The bipyrrolidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Role as a Chiral Ligand

This compound is extensively used as a chiral ligand in asymmetric synthesis, which allows chemists to produce specific enantiomers of pharmaceuticals more efficiently. Its dual chiral centers enhance selectivity in reactions, making it invaluable for synthesizing compounds with desired stereochemistry .

Catalysis

Catalytic Processes

this compound serves as a catalyst in various chemical reactions. It is particularly effective in the synthesis of fine chemicals and pharmaceuticals, where it enhances reaction selectivity and yield compared to traditional catalysts. For instance, iron complexes derived from this ligand have shown significant catalytic activity in hydrogenation reactions and other transformations .

Drug Development

Pharmaceutical Applications

The compound is leveraged in drug development, particularly for designing and optimizing drug candidates aimed at treating neurological disorders. Its ability to form stable complexes with metal ions makes it suitable for creating new pharmaceutical intermediates that exhibit biological activity .

Material Science

Advanced Materials Development

In material science, this compound influences molecular interactions, aiding the development of advanced materials such as polymers. Its chiral nature can be exploited to create materials with specific properties tailored for various applications .

Biochemical Research

Studies on Enzyme Activity

The compound is utilized in biochemical research to study enzyme activity and protein interactions. It provides insights that can lead to breakthroughs in understanding biological mechanisms and developing new therapeutic strategies .

Case Studies and Research Findings

-

Large-Scale Production of L-Dopa

A notable application involved using this compound in a catalytic system for the large-scale production of L-Dopa (S)-3,4-dihydroxyphenylalanine, a critical drug for Parkinson's disease treatment. This process highlighted its effectiveness in asymmetric hydrogenation reactions . -

Synthesis of Chiral Amino Acids

Research demonstrated that this compound could facilitate the preparation of non-racemic α-amino acids with high yields and enantiomeric excesses using various metal catalysts . -

Development of Chiral Ligands

The use of this compound has been essential in synthesizing new chiral ligands for transition metal catalysis, enhancing the efficiency of numerous organic reactions .

Wirkmechanismus

The mechanism of action of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate involves its ability to induce chirality in chemical reactions. The bipyrrolidine moiety interacts with substrates to form chiral intermediates, which then undergo further reactions to yield enantiomerically pure products. The L-tartrate component enhances the solubility and stability of the compound, facilitating its use in various reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate with structurally related compounds, focusing on synthesis, enantiomeric purity, physical properties, and applications.

(S,S)-2,2'-Bipyrrolidine D-Tartrate Trihydrate

- CAS : 136937-03-6

- Molecular Formula : C₁₂H₂₂N₂O₆·3H₂O (MW: 344.31 g/mol)

- Key Differences :

- Stereochemistry : The S,S enantiomer pairs with D-tartaric acid, enabling mirror-image catalytic activity in reactions requiring opposite stereoselectivity .

- Synthesis : Modified resolution methods allow simultaneous isolation of R,R and S,S enantiomers, ensuring high enantiomeric excess (≥98.5%) .

- Applications : Used interchangeably with the R,R form in asymmetric catalysis, depending on the desired product configuration .

(R,R)-2,2'-Bipyrrolidine (Free Base)

- CAS : 137037-20-8

- Molecular Formula : C₈H₁₆N₂ (MW: 140.23 g/mol)

- Enantiomeric Purity: ≥99.5% ee (vs. ≥98.5% for the tartrate salt), making it preferable for high-precision catalysis . Applications: Directly employed as a ligand in Denmark’s enantioselective allylic trichlorosilane additions .

Other Chiral Diamine Salts

- Examples : (R,R)-1,2-Diphenylethylenediamine tartrate, (S,S)-1,2-Cyclohexanediamine sulfate.

- Comparison: Solubility: Bipyrrolidine tartrates exhibit higher aqueous solubility than non-pyrrolidine derivatives due to hydrogen bonding with tartrate and water . Catalytic Efficiency: Bipyrrolidine derivatives outperform non-C₂-symmetric diamines in reactions requiring rigid stereochemical control, such as aldol additions .

Table 1: Comparative Data for Key Compounds

Biologische Aktivität

(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate is a chiral compound that has garnered attention for its biological activity and potential applications in asymmetric synthesis and catalysis. This article explores its biochemical mechanisms, metabolic pathways, and relevant case studies, providing a comprehensive overview of its biological significance.

Overview of the Compound

This compound is formed from two chiral components: (R,R)-2,2'-bipyrrolidine and L-tartaric acid. Its unique structure allows it to participate in various biochemical reactions, particularly in catalysis and enzyme interactions. The compound is known to enhance solubility and stability due to the presence of the L-tartrate component, making it a valuable reagent in organic chemistry.

Target Enzyme

The primary target of this compound is L(+)-tartrate dehydratase . This enzyme catalyzes the conversion of (R,R)-tartrate into oxaloacetate and water, playing a crucial role in metabolic pathways such as glyoxylate and dicarboxylate metabolism.

Mode of Action

The interaction between this compound and L(+)-tartrate dehydratase involves binding at the enzyme's active site. This binding facilitates the catalytic conversion process, which is essential for the breakdown and utilization of tartaric acid in biological systems.

This compound exhibits several important biochemical properties:

- Chirality : The compound's chiral nature allows it to selectively interact with biological targets, influencing various enzymatic reactions.

- Enantioselectivity : It facilitates enantioselective reactions crucial for synthesizing pharmaceutical compounds.

- Metabolic Pathways : It participates notably in glyoxylate and dicarboxylate metabolism, affecting overall metabolic efficiency.

Study 1: Interaction with Enzymes

Research has shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies indicate that this compound acts as a potent inhibitor of histidine acid phosphatases (HAPs), which are critical for various physiological functions . The inhibition mechanism involves competitive binding to the active site of the enzyme.

Study 2: Synthesis Applications

Another significant application of this compound is in the synthesis of chiral ligands used for metal coordination chemistry. For example, it serves as a precursor for synthesizing (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine, which has applications in C-N bond formation reactions essential for pharmaceutical development .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S,S)-2,2'-Bipyrrolidine L-tartrate | Enantiomer | Opposite chirality; may exhibit different reactivity profiles. |

| 1,1'-Binaphthyl | Chiral Ligand | Widely used in asymmetric synthesis; distinct structural framework. |

| (R,R)-Tartaric Acid | Parent Compound | Base structure from which bipyrrolidine derivatives are derived. |

Q & A

Q. How do hydration states (trihydrate vs. anhydrous) impact reactivity?

- Methodology : Prepare anhydrous forms via vacuum drying and compare catalytic activity in aldol reactions. Characterize hydration-dependent stability using TGA-DSC and dynamic vapor sorption (DVS) .

Data Contradiction Analysis

Q. Why do catalytic outcomes vary between (R,R)- and (S,S)-enantiomers in certain reactions?

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.